molecular formula C18H12ClN3O2S B2594253 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 846064-29-7

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2594253
CAS No.: 846064-29-7
M. Wt: 369.82
InChI Key: JECMUWNPMQDPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . The unique structure of this compound, which includes a benzofuran ring fused with a pyrimidine ring and a chlorophenyl group, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the chlorophenyl group through a sulfanyl linkage . Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of poly ADP-ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately promoting apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and PARP-1 inhibitors. For example:

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECMUWNPMQDPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.